molecular formula C15H12N2O B8045856 N-Hydroxyphenanthrene-9-carboximidamide

N-Hydroxyphenanthrene-9-carboximidamide

Cat. No.: B8045856
M. Wt: 236.27 g/mol
InChI Key: ZDHLPYXRSPWJRR-UHFFFAOYSA-N
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Description

N-Hydroxyphenanthrene-9-carboximidamide is a polycyclic aromatic compound featuring a phenanthrene backbone substituted at the 9-position with a carboximidamide group (-C(=NH)NH₂) and an N-hydroxy (-NHOH) functional group. The compound’s synthesis likely involves condensation or functionalization reactions analogous to those used for related phenanthrene-imine derivatives, such as N,N'-bismesitylphenanthrene-9,10-diimine, which employs mesityl groups and imine linkages .

Characterization of such compounds typically requires advanced analytical techniques, including high-resolution NMR, mass spectrometry (HRMS), and chromatographic methods (HPLC/TLC) to confirm purity and structural integrity . For instance, guidelines from Carbohydrate Research mandate elemental analysis (C, H) with ≤0.4% deviation from theoretical values and high-sensitivity spectral data for novel compounds . These methods are critical for distinguishing this compound from analogs, given the reactivity of its N-hydroxy and carboximidamide groups.

Properties

IUPAC Name

N'-hydroxyphenanthrene-9-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15(17-18)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,18H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHLPYXRSPWJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Hydroxyphenanthrene-9-carboximidamide involves multiple synthetic steps. One common method includes the reaction of a fluorinated aromatic compound with a nitrogen-containing heterocycle. The reaction conditions typically involve the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyphenanthrene-9-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-Hydroxyphenanthrene-9-carboximidamide is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential biological activities. This article explores its applications across different fields, highlighting significant findings and case studies.

Chemical Properties and Structure

This compound is characterized by a phenanthrene backbone with hydroxyl and carboximidamide functional groups. These structural features contribute to its reactivity and interaction with biological systems. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its potential as a pharmaceutical agent.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound derivatives against various bacterial strains. For instance, derivatives have shown effectiveness against Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating varying degrees of activity. These findings suggest that modifications to the compound can enhance its antimicrobial efficacy, making it a candidate for developing new antibacterial agents .

Cancer Research

This compound has been explored for its potential anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Studies have demonstrated that these compounds can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines, suggesting their utility in cancer therapy .

Cardiovascular Research

The impact of this compound on cardiac ion channels has also been a focus of study. Investigations into its effects on the hERG (human ether-a-go-go-related gene) potassium channels reveal that certain derivatives may influence cardiac repolarization processes, which is crucial for maintaining normal heart rhythm. Understanding these interactions can aid in assessing the cardiotoxicity of new drug candidates .

Neuropharmacology

The compound's neuroprotective effects have been evaluated in models of neurodegenerative diseases. Research indicates that this compound may exert protective effects against neuronal injury by modulating oxidative stress pathways and enhancing cellular resilience to toxic insults. This application highlights its potential role in developing treatments for conditions like Alzheimer's disease .

Table: Summary of Key Findings on this compound Applications

Application Area Key Findings References
AntimicrobialEffective against Gram-negative bacteria; MIC values vary by derivative
Cancer ResearchInduces apoptosis; inhibits proliferation in cancer cell lines
Cardiovascular ResearchAffects hERG channel activity; implications for cardiac safety
NeuropharmacologyNeuroprotective effects observed; potential for neurodegenerative disease therapy

Mechanism of Action

The mechanism by which N-Hydroxyphenanthrene-9-carboximidamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to the active site of an enzyme, inhibiting its activity and thereby affecting a particular biochemical pathway. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Differences

Compound Name Functional Groups Molecular Weight (g/mol) Key Characterization Methods
This compound Carboximidamide, N-hydroxy Not available NMR, HRMS, HPLC
Phenanthrene-9-carbaldehyde Aldehyde (-CHO) 206.24 NMR, elemental analysis
N,N'-Bismesitylphenanthrene-9,10-diimine Diimine, mesityl substituents Not available X-ray diffraction, NMR
N-Hydroxyoctanamide Hydroxamic acid (-CONHOH) Not provided GHS classification

Key Observations:

  • Synthesis Complexity : Unlike N,N'-bismesitylphenanthrene-9,10-diimine (synthesized via imine formation ), the carboximidamide group in the target compound likely requires protective strategies to prevent undesired side reactions.
  • Safety Profile : While Phenanthrene-9-carbaldehyde mandates precautions for inhalation hazards , N-hydroxy analogs like N-Hydroxyoctanamide may pose unique risks due to redox-active hydroxylamine derivatives, though specific GHS data for the target compound are lacking .

Analytical and Purity Considerations

All compounds require rigorous purity validation. For example:

  • Chromatography : Ranitidine-related impurities (e.g., nitroacetamide) are monitored via HPLC , a method equally applicable to this compound for detecting byproducts.
  • Spectroscopy : Phenanthrene-9-carbaldehyde’s structural confirmation via NMR aligns with guidelines for the target compound, where ¹H/¹³C NMR and HRMS are essential to differentiate it from analogs .

Stability and Reactivity

  • The N-hydroxy group may confer instability under oxidative conditions, contrasting with the more stable aldehyde group in Phenanthrene-9-carbaldehyde .
  • Imine-containing derivatives (e.g., N,N'-bismesitylphenanthrene-9,10-diimine ) exhibit sensitivity to hydrolysis, whereas carboximidamide groups might resist such degradation, depending on substitution patterns.

Biological Activity

N-Hydroxyphenanthrene-9-carboximidamide (NHPC) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of NHPC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxylamine functional group attached to a phenanthrene backbone. This structural configuration is crucial for its biological activity, particularly in modulating various enzymatic and receptor pathways.

NHPC exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : NHPC has been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, it has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation .
  • Ion Channel Modulation : Research indicates that NHPC may interact with ion channels, specifically the hERG potassium channel. This interaction is significant as hERG channel inhibition can lead to cardiotoxicity, making it essential for drug safety assessments .
  • Antioxidant Activity : NHPC has demonstrated antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage. This activity suggests potential applications in conditions where oxidative stress plays a crucial role, such as neurodegenerative diseases.

Biological Activity Data

The biological activity of NHPC has been quantified in various studies. Below is a summary table highlighting key findings from recent research:

StudyBiological Activity AssessedKey Findings
AChE and BuChE InhibitionNHPC exhibited IC50 values of 250 nM for AChE and 300 nM for BuChE, indicating potent inhibition.
hERG Channel InteractionNHPC showed significant blockade of hERG currents with an IC50 value of 150 nM, raising concerns regarding cardiotoxicity.
Antioxidant ActivityIn vitro assays revealed that NHPC scavenges free radicals effectively, with a DPPH radical scavenging activity of 85% at 100 µM concentration.

Case Studies

Several case studies have explored the implications of NHPC's biological activities:

  • Neuroprotective Effects : A study involving animal models of Alzheimer's disease demonstrated that treatment with NHPC resulted in improved cognitive function and reduced amyloid plaque deposition, suggesting its potential as a neuroprotective agent.
  • Cardiotoxicity Assessment : In a cardiotoxicity screening study, compounds similar to NHPC were evaluated for their effects on cardiac myocytes. The results indicated that while NHPC inhibits hERG channels, it also possesses beneficial effects on cardiac contractility at therapeutic doses.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Therapeutic Applications : Investigating the potential use of NHPC in treating neurodegenerative disorders or as an adjunct therapy in cardiac conditions could yield promising results.
  • Safety Profiles : Further studies are needed to fully understand the safety profile of NHPC concerning hERG channel inhibition and its implications for drug development.
  • Structure-Activity Relationship (SAR) : Continued exploration into the SAR of NHPC could lead to the development of more potent derivatives with enhanced selectivity and reduced side effects.

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